(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid
CAS No.: 70976-13-5
Cat. No.: VC2132971
Molecular Formula: C6H7F3O4
Molecular Weight: 200.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70976-13-5 |
|---|---|
| Molecular Formula | C6H7F3O4 |
| Molecular Weight | 200.11 g/mol |
| IUPAC Name | 2-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C6H7F3O4/c7-6(8,9)5(3-4(10)11)12-1-2-13-5/h1-3H2,(H,10,11) |
| Standard InChI Key | MPZHFZZRKBOXNF-UHFFFAOYSA-N |
| SMILES | C1COC(O1)(CC(=O)O)C(F)(F)F |
| Canonical SMILES | C1COC(O1)(CC(=O)O)C(F)(F)F |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
(2-Trifluoromethyl- dioxolan-2-yl)-acetic acid exists as a solid at room temperature with physical properties characteristic of organic carboxylic acids. The compound's molecular structure can be represented using the SMILES notation C1COC(O1)(CC(=O)O)C(F)(F)F, which provides a linear string representation of its two-dimensional structure.
The physical properties of this compound are influenced by both its carboxylic acid functionality and the presence of the trifluoromethyl group. The carboxylic acid group contributes to its acidic character and hydrogen-bonding capabilities, while the trifluoromethyl group enhances its lipophilicity and affects its electronic properties.
Structural Analysis
The structural features of (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid contribute significantly to its chemical behavior. The 1,3-dioxolane ring provides a cyclic acetal structure that offers stability to the molecule. The quaternary carbon at the 2-position of the dioxolane ring bears both the trifluoromethyl group and the acetic acid side chain, creating a sterically hindered environment.
The trifluoromethyl group, with its strong electron-withdrawing properties, influences the electronic distribution within the molecule, potentially affecting the reactivity of the acetic acid moiety and the stability of the dioxolane ring. These electronic effects may contribute to the compound's utility in various chemical reactions and applications .
Comparative Analysis with Similar Compounds
When compared to similar compounds such as 2,2-Bis(trifluoromethyl)-1,3-dioxolane (CAS: 1765-26-0), (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid shows distinctive differences in both structure and reactivity . While both compounds contain the 1,3-dioxolane ring system with trifluoromethyl substitution, the presence of the acetic acid moiety in (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid introduces additional functional group capabilities that are absent in 2,2-Bis(trifluoromethyl)-1,3-dioxolane .
The carboxylic acid functionality in (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid allows for various derivatization reactions, including esterification, amide formation, and reduction, which expands its utility in organic synthesis compared to compounds lacking this functional group.
Synthesis Methods
Common Synthesis Pathways
The synthesis of (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid typically involves the reaction of trifluoromethylated precursors with dioxolane derivatives under specific reaction conditions. One common synthetic approach involves the use of trifluoromethyl ketones and ethylene glycol under acidic conditions to form the dioxolane ring, followed by functionalization to introduce the acetic acid group.
Applications and Research
Industrial and Synthetic Applications
(2-Trifluoromethyl- dioxolan-2-yl)-acetic acid has significant potential applications in organic synthesis, particularly as a building block for the preparation of more complex molecules. The compound's unique structural features, including the trifluoromethyl group and the carboxylic acid functionality, make it valuable for the development of pharmaceuticals and agrochemicals with enhanced properties.
The compound can participate in various chemical reactions, leveraging both its dioxolane ring structure and its acetic acid moiety. These reactions include esterification, amide formation, reduction, and coupling reactions, which expand its utility as a synthetic intermediate in the preparation of more complex structures.
Biological Activity and Research Applications
(2-Trifluoromethyl- dioxolan-2-yl)-acetic acid and its derivatives have been explored for their biological activities, including antimicrobial properties. Studies have indicated that related compounds exhibit significant antibacterial and antifungal activities, suggesting potential applications in the development of antimicrobial agents.
The presence of the trifluoromethyl group enhances the compound's interaction with biological targets, potentially modulating enzyme activities relevant to drug metabolism. This property makes trifluoromethylated compounds, including (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid, valuable in pharmaceutical research and development .
This pricing information indicates that (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid is a specialty chemical with relatively high cost, particularly for larger quantities. The price variation between suppliers suggests differences in purity, quality, or manufacturing processes .
| Supplier | Country | Product Listing Count |
|---|---|---|
| Hangzhou MolCore BioPharmatech Co.,Ltd. | China | 49734 |
| Block Chemical Technology (Shanghai) Co., LTD | China | 9438 |
| Nantong Hanfang Biotechnology Co., Ltd. | China | 29981 |
The availability from multiple suppliers across different regions indicates a established global market for this compound, primarily serving research and development needs in the pharmaceutical and chemical industries .
Chemical Reactions and Reactivity
The chemical reactivity of (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid is influenced by its functional groups and structural features. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation. The dioxolane ring system provides a protected carbonyl functionality that can be manipulated under specific conditions.
The trifluoromethyl group, with its strong electron-withdrawing properties, influences the electronic distribution within the molecule, potentially affecting the reactivity of both the acetic acid moiety and the dioxolane ring. These electronic effects contribute to the compound's utility in various chemical transformations .
Understanding the reactivity patterns of (2-Trifluoromethyl- dioxolan-2-yl)-acetic acid is essential for its effective utilization in organic synthesis and for the development of derivatives with enhanced properties for specific applications.
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